5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile involves multiple steps. One method includes the reaction of 4-(morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridine-2-amine with pyrazine-2-carbonitrile under specific conditions . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The compound exerts its effects by inhibiting CHK1 kinase function . CHK1 is a critical component of the cellular response to DNA damage, particularly in the repair of DNA breaks during replication or caused by chemotherapies . By inhibiting CHK1, the compound can halt cell cycle progression, allowing for DNA repair or inducing cell death in cancer cells . This mechanism involves the phosphorylation of various substrates, including the cell division cycle 25 (CDC25) family of phosphatases .
Comparison with Similar Compounds
Similar compounds include other CHK1 inhibitors, such as:
CCT245737: Another potent and selective CHK1 inhibitor with similar applications in cancer therapy.
AZD7762: A CHK1/CHK2 inhibitor used in combination with DNA-damaging agents.
Compared to these compounds, 5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile is unique due to its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
1489389-23-2 |
---|---|
Molecular Formula |
C16H16F3N7O |
Molecular Weight |
379.34 g/mol |
IUPAC Name |
5-[[4-[[(2S)-morpholin-2-yl]methylamino]-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C16H16F3N7O/c17-16(18,19)12-8-25-14(26-15-9-22-10(4-20)5-24-15)3-13(12)23-7-11-6-21-1-2-27-11/h3,5,8-9,11,21H,1-2,6-7H2,(H2,23,24,25,26)/t11-/m0/s1 |
InChI Key |
YBYYWUUUGCNAHQ-NSHDSACASA-N |
SMILES |
C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N |
Isomeric SMILES |
C1CO[C@@H](CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N |
Canonical SMILES |
C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CCT-245737(S); CCT 245737(S); CCT245737(S) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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